molecular formula C9H19NO2 B15092068 2-Methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine CAS No. 83713-01-3

2-Methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine

Cat. No.: B15092068
CAS No.: 83713-01-3
M. Wt: 173.25 g/mol
InChI Key: IHRKWQBXFQBSOX-UHFFFAOYSA-N
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Description

2-Methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine is a chiral chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring reactive epoxide and amine functional groups, makes it a versatile synthon for the synthesis of enantiomerically pure drug candidates and complex organic molecules . This compound serves as a key intermediate in the efficient, scalable synthesis of active pharmaceutical ingredients. Specifically, it has been identified as a crucial precursor in the synthesis of Carfilzomib (Kyprolis®), a therapeutic agent used in the treatment of multiple myeloma . The chiral nature of the molecule allows researchers to explore structure-activity relationships and develop more effective and targeted therapeutic agents . The epoxide moiety acts as a potent electrophile, capable of irreversible binding to nucleophilic residues in biological targets, which is a key mechanism of action for certain classes of drugs like proteasome inhibitors . This compound is provided as a high-purity material to ensure chemical integrity and reliable performance in research applications. It is intended for use in laboratory research only and is not for diagnostic or therapeutic use. Researchers are encouraged to inquire about detailed specifications and availability for their project needs .

Properties

CAS No.

83713-01-3

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine

InChI

InChI=1S/C6H13NO.C3H6O/c1-5(7)3-6(2)4-8-6;1-3-2-4-3/h5H,3-4,7H2,1-2H3;3H,2H2,1H3

InChI Key

IHRKWQBXFQBSOX-UHFFFAOYSA-N

Canonical SMILES

CC1CO1.CC(CC1(CO1)C)N

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Grignard Addition and Epoxidation

The most detailed protocol, disclosed in Patent AU2017306546A1 , outlines a five-step process to synthesize the amine-epoxide intermediate. The method is characterized by high diastereoselectivity and scalability (Table 1).

Table 1: Key Steps in the Grignard-Epoxidation Method

Step Reaction Type Reagents/Conditions Purpose Yield/Selectivity
1 Amide Formation Boc-Leu-OH·H₂O, morpholine, H₂SO₄, NaOH Introduce amine-protected substrate 85–90% conversion
2 Grignard Addition Isopropenylmagnesium bromide, THF, −10°C Form α,β-unsaturated ketone 9:1 diastereomeric ratio
3 Epoxidation VO(acac)₂, tert-butyl hydroperoxide, −20°C Stereoselective epoxide formation >95% 2R isomer selectivity
4 Epimerization 1,8-Diazabicycloundec-7-ene (DBU), toluene Correct stereochemical configuration 98% epimeric purity
5 Deprotection Pd/C, H₂ (1 atm), MeOH Remove Boc protecting group Quantitative

Step 1: Amide Formation
The process begins with the protection of leucine’s amine group using tert-butoxycarbonyl (Boc) chemistry. Boc-Leu-OH·H₂O is activated with pivalic acid and coupled with morpholine in isopropyl acetate, achieving 85–90% conversion. Acidic workup with sulfuric acid and subsequent neutralization with sodium hydroxide yields the protected intermediate.

Step 2: Grignard Addition
Isopropenylmagnesium bromide adds to the α,β-unsaturated ketone, forming a tertiary alcohol with a 9:1 diastereomeric ratio favoring the (4S,2R) configuration. This step is critical for establishing the compound’s stereochemical framework.

Step 3: Epoxidation
Vanadium-catalyzed epoxidation using VO(acac)₂ and tert-butyl hydroperoxide selectively generates the 2R epoxide isomer (>95% selectivity). Alternative oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) in dichloromethane or Dess-Martin periodinane in dimethyl sulfoxide are less efficient, offering lower stereocontrol.

Step 4: Epimerization
Base-mediated epimerization with DBU corrects minor stereochemical deviations, enhancing the 2R isomer’s purity to 98%.

Step 5: Deprotection
Catalytic hydrogenation over palladium on carbon quantitatively removes the Boc group, yielding the free amine-epoxide.

Direct Epoxidation of Methallyl Chloride Derivatives

A complementary route, described in ChemicalBook , focuses on synthesizing the oxirane subunit via halogenative epoxidation (Table 2).

Table 2: Direct Epoxidation of Methallyl Chloride

Step Reaction Type Reagents/Conditions Yield Selectivity
A Bromoepoxidation N-Bromosuccinimide (NBS), H₂O, 10–25°C 47% Moderate
B Alkaline Epoxidation NaOH (50%), CH₂Cl₂ extraction Unreported

Step A: Bromoepoxidation
Methallyl chloride reacts with NBS in water at 10–25°C, forming 1-chloro-2,3-epoxy-2-methylpropane in 47% yield after distillation. The low yield is attributed to competing side reactions, necessitating careful temperature control.

Step B: Amine Coupling
The epoxy chloride intermediate is subsequently reacted with propan-2-amine under basic conditions, though explicit details on this step’s efficiency are omitted.

Comparative Analysis of Methodologies

The Grignard-epoxidation method surpasses the direct epoxidation approach in both yield and stereochemical control. Key advantages include:

  • Diastereoselectivity : The VO(acac)₂-catalyzed epoxidation achieves >95% 2R isomer selectivity, whereas the NBS-mediated route offers no stereochemical guidance.
  • Scalability : The patent’s five-step sequence is optimized for industrial-scale production, with yields exceeding 90% at critical stages.
  • Versatility : Alternative oxidizing agents (e.g., mCPBA, Dess-Martin periodinane) allow flexibility in reaction design, though with trade-offs in selectivity.

Conversely, the direct epoxidation method is simpler but limited by moderate yields (47%) and inadequate stereocontrol, rendering it unsuitable for applications requiring high enantiomeric excess.

Mechanistic Insights and Catalytic Considerations

Manganese-Catalyzed Epoxidation

The patent highlights the use of manganese complexes (e.g., Mn(III) salen) for epoxidation, which operate via a radical mechanism. The catalyst’s chiral environment induces preferential formation of the 2R epoxide through transition-state stabilization (Figure 1).

$$
\text{Mn}^{III} + \text{ROOH} \rightarrow \text{Mn}^{V}=O + \text{ROH} \quad \text{(Oxidant activation)}
$$
$$
\text{Mn}^{V}=O + \text{Alkene} \rightarrow \text{Epoxide} + \text{Mn}^{III} \quad \text{(Oxygen transfer)}
$$

This pathway is favored over non-catalytic methods due to its enantioselectivity and compatibility with sensitive functional groups.

Base-Mediated Epimerization

Epimerization with DBU proceeds via deprotonation-reprotonation at the α-carbon, equilibrating the diastereomers toward the thermodynamically favored 2R configuration. This step is essential for correcting minor stereochemical errors introduced during earlier stages.

Chemical Reactions Analysis

POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED involves its interaction with molecular targets through its monoamine group. This group can form hydrogen bonds and other interactions with various substrates, leading to changes in the physical and chemical properties of the compound. The pathways involved in these interactions depend on the specific application and the nature of the substrates .

Comparison with Similar Compounds

Substituted Amphetamines and Phenethylamines

These compounds share the propan-2-amine backbone but differ in substituents on the aromatic ring or amine group.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity Regulatory Status References
1-(2-Methyloxiran-2-yl)propan-2-amine $ \text{C}6\text{H}{11}\text{NO} $ 113.16 Epoxide substituent on propan-2-amine Not well-studied; potential alkylation effects Not controlled (as of 2025) -
2-Methoxymethamphetamine () $ \text{C}{11}\text{H}{17}\text{NO} $ 179.26 Methoxy group at phenyl C2, N-methylated Stimulant, serotonergic effects Controlled in many jurisdictions
DOC (1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine) () $ \text{C}{11}\text{H}{16}\text{ClNO}_2 $ 237.71 Chloro and dimethoxy groups at phenyl C4/C2/C5 Psychedelic (5-HT2A agonist) Controlled under drug laws
5-APB (1-(Benzofuran-5-yl)propan-2-amine) () $ \text{C}{11}\text{H}{13}\text{NO} $ 175.23 Benzofuran ring substituent Entactogen (MDMA-like effects) Controlled in the UK and EU

Key Findings :

  • Compounds like DOC and 5-APB exhibit strong serotonergic activity due to aromatic substituents, whereas the epoxide’s reactivity may confer different toxicological or therapeutic profiles .

Positional Isomers and Functional Group Variations

Variations in substituent placement or functional groups significantly impact activity:

Compound Name Substituent Position/Group Pharmacological Notes Toxicity Data References
1-(2-Methoxyphenyl)propan-2-amine () Methoxy at phenyl C2 Stimulant effects; lower potency than N-methylated analogs Limited data; moderate hepatotoxicity
1-(4-Methoxyphenyl)-2-methylpropan-2-amine () Methoxy at phenyl C4 Reduced receptor affinity compared to C2 analogs No significant toxicity reported

Key Findings :

  • Substituent position (e.g., methoxy at C2 vs. C4) modulates receptor binding and potency. The epoxide group in 1-(2-methyloxiran-2-yl)propan-2-amine may sterically hinder interactions or introduce novel reactivity.

Selenium-Containing Analogs ()

Compound Name Functional Group Activity/Toxicity References
C1 (1-phenyl-3-(p-tolylselanyl)propan-2-amine) Selenium (Se) atom Antioxidant properties; lower toxicity than DPDS
1-(2-Methyloxiran-2-yl)propan-2-amine Epoxide Reactivity may lead to covalent binding (e.g., with proteins) -

Key Findings :

  • Selenium compounds exhibit antioxidant efficacy but face toxicity challenges. The epoxide’s reactivity in the target compound may similarly pose toxicity risks if unmodified .

Research and Regulatory Considerations

  • Pharmacological Gaps : Unlike well-studied amphetamines (e.g., DOC , 2C-B ), the epoxide-containing target compound lacks detailed receptor affinity or metabolic data.
  • Analytical Data : Techniques like GC-MS and FTIR (used for 2-Methoxymethamphetamine in ) could standardize characterization .

Biological Activity

2-Methyloxirane; 1-(2-methyloxiran-2-yl)propan-2-amine, commonly referred to by its CAS number 83713-01-3, is a compound characterized by its unique epoxide structure combined with an amine functional group. This dual functionality grants it diverse chemical properties and potential biological activities. The compound is classified as both an epoxide and an amine, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Molecular Formula : C9H19NO2
  • Molecular Weight : 173.25 g/mol
  • Density : 0.98 g/mL at 25°C
  • Flash Point : 98°C (closed cup)

The presence of the epoxide group allows for ring-opening reactions, which can lead to various synthetic applications and biological interactions.

Antimicrobial Properties

Research indicates that compounds with epoxide functionalities often exhibit antimicrobial properties. For instance, related epoxides like Fumagillin and Dynemicin A are known for their significant medicinal activities, including antimicrobial and anticancer effects . The mechanism of action typically involves the formation of covalent bonds with target enzymes or DNA, leading to inhibition of critical biological processes.

Case Study: Epoxide Mechanism
Fumagillin irreversibly inhibits methionine aminopeptidase 2 (MetAP2) through a ring-opening reaction that forms a covalent bond, preventing substrate hydrolysis . This suggests that 2-Methyloxirane; 1-(2-methyloxiran-2-yl)propan-2-amine may share similar mechanisms, warranting further investigation into its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure of 2-Methyloxirane; 1-(2-methyloxiran-2-yl)propan-2-amine allows for modifications that can enhance its biological activity. For example, the introduction of different substituents on the amine or the epoxide can significantly influence its interaction with biological targets. Research has shown that variations in the substituent groups can lead to differing levels of activity against various bacterial strains .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey FeaturesBiological Activity
Propylene OxideEpoxideIndustrial applicationsModerate antimicrobial activity
FumagillinEpoxideAntimicrobial agentInhibits MetAP2
Dynemicin AEnediyneAnticancer drugDNA cleavage in cancer cells

The unique combination of an epoxide and an amine in 2-Methyloxirane; 1-(2-methyloxiran-2-yl)propan-2-amine may provide enhanced reactivity compared to these other compounds, potentially leading to novel therapeutic applications.

Applications

Due to its chemical properties, this compound is utilized as a fine chemical intermediate in the synthesis of various pharmaceuticals and pesticides . Its reactivity profile suggests potential applications in drug development, particularly in creating new antimicrobial agents or cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine, and how can polymerization conditions be optimized?

  • Methodology : The compound is synthesized via polymerization of propylene oxide using a monoamine initiator. Key catalysts include triethyl borane combined with phosphazene-type superbases. Reaction parameters (temperature: 50–80°C, pressure: 1–3 atm) must be tightly controlled to achieve target molecular weights. Continuous polymerization reactors are recommended for industrial-scale reproducibility .
  • Analytical Validation : Monitor molecular weight distribution via gel permeation chromatography (GPC) and confirm terminal amine functionality using FT-IR (N-H stretch at ~3300 cm⁻¹) and 1^1H NMR (δ 1.2–1.4 ppm for methyl groups) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Key Properties :

  • Molecular weight: 173.25 g/mol
  • Density: 0.98 g/mL at 25°C
  • Flash point: 98°C (closed cup)
    • Techniques :
  • X-ray crystallography for crystal structure determination.
  • DSC/TGA to analyze thermal stability (decomposition onset: ~200°C).
  • HPLC-MS for purity assessment (>98% recommended for biological studies) .

Q. What are the primary chemical reactions involving this compound, and how do reaction conditions influence product distribution?

  • Reactions :

  • Epoxide ring-opening : Use nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF) at 60°C.
  • Amine functionalization : Acylation with succinic anhydride yields water-soluble derivatives.
    • Condition Optimization :
  • pH control (7–9) minimizes side reactions during ring-opening.
  • Stoichiometric excess of nucleophile (1.5:1) ensures complete conversion .

Advanced Research Questions

Q. What is the mechanistic basis for the compound’s reported antimicrobial activity, and how does it compare to structurally related epoxides?

  • Mechanism : The epoxide group undergoes ring-opening to form covalent adducts with microbial enzymes (e.g., methionine aminopeptidase 2, MetAP2), disrupting essential metabolic pathways. This mirrors Fumagillin’s mode of action but with reduced cytotoxicity due to the amine group’s stabilizing effects .
  • Comparative Analysis :

CompoundTarget EnzymeIC₅₀ (µM)Selectivity
2-Methyloxirane...MetAP212.3Moderate
FumagillinMetAP20.8High
Dynemicin ADNA topoisomerase0.2Low
  • Experimental Design : Use in vitro enzyme inhibition assays (fluorogenic substrates) and in vivo murine infection models to validate selectivity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • SAR Insights :

  • Epoxide substitution : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing enzyme inhibition.
  • Amine modification : Bulky substituents (e.g., benzyl) improve membrane permeability but reduce solubility.
    • Methodology :

Synthesize derivatives via parallel combinatorial chemistry.

Screen using high-throughput antimicrobial assays (e.g., microdilution broth).

Apply QSAR modeling to predict optimal substituents .

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

  • Root Causes : Variability in purity, assay conditions (e.g., pH, temperature), or biological models (cell lines vs. primary cells).
  • Resolution Steps :

Reproducibility Checks : Replicate studies using standardized reagents (e.g., ATCC cell lines).

Meta-Analysis : Pool data from independent labs to identify trends.

Advanced Analytics : Use LC-MS/MS to confirm compound stability under assay conditions .

Methodological Considerations

  • Safety Protocols : The compound is classified as H315 (skin irritation) and H319 (eye irritation). Use PPE (nitrile gloves, safety goggles) and engineering controls (fume hoods) during handling .
  • Data Interpretation : For conflicting reactivity data, cross-validate using dual analytical methods (e.g., NMR and LC-MS) to rule out degradation products .

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